molecular formula C15H25N5 B11757841 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11757841
M. Wt: 275.39 g/mol
InChI Key: IZALRYIVSJOIGA-UHFFFAOYSA-N
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Description

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its two pyrazole rings, each substituted with different alkyl groups, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides (ethyl bromide and propyl bromide) in the presence of a base such as potassium carbonate.

    Coupling Reaction: The alkylated pyrazole intermediates are coupled using a suitable coupling agent like formaldehyde or paraformaldehyde under reflux conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The process includes:

    Continuous Flow Alkylation: Using microreactors to perform the alkylation step efficiently.

    Automated Coupling: Employing automated systems to control the coupling reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkyl-substituted pyrazole derivatives.

Scientific Research Applications

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.

    Triethylamine: Another tertiary amine with similar base properties but different steric hindrance.

    2,6-Di-tert-butylpyridine: A sterically hindered amine used in organic synthesis.

Uniqueness

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its dual pyrazole structure, which imparts unique chemical reactivity and potential biological activity compared to other amines.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(5-methyl-2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-5-7-20-15(8-12(3)17-20)10-16-9-14-11-19(6-2)18-13(14)4/h8,11,16H,5-7,9-10H2,1-4H3

InChI Key

IZALRYIVSJOIGA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=CN(N=C2C)CC

Origin of Product

United States

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